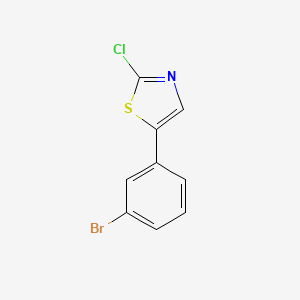

5-(3-Bromophenyl)-2-chlorothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Bromophenyl)-2-chlorothiazole is a chemical compound that has a wide range of applications in scientific research. Due to its unique properties, it has been used in a variety of laboratory experiments, as well as in pharmaceutical and medical applications.

科学的研究の応用

Anticancer Activity

This compound has been used in the synthesis of new analogs with potential anticancer properties. Studies have shown that these analogs can be characterized and tested for their anticancer activity, providing valuable insights into their therapeutic potential .

Molecular Docking Studies

Molecular docking studies are essential for understanding how drugs interact with their targets. 5-(3-Bromophenyl)-2-chlorothiazole derivatives have been used in such studies to predict their binding affinities and modes of action .

ADME and Toxicity Prediction

The compound has been utilized in studies to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of its derivatives, as well as their potential toxicity, which is crucial for drug development .

Radiolabeling for Imaging

Radiolabeled derivatives of 5-(3-Bromophenyl)-2-chlorothiazole have been developed for use in Positron Emission Tomography (PET) imaging, which can help in the diagnosis and monitoring of diseases .

Synthesis of Phthalocyanines

It has been used in the synthesis and characterization of phthalocyanines, which are compounds with a range of applications including photodynamic therapy and as dyes .

Neurotoxicity Studies

Derivatives of this compound have been studied for their neurotoxic potentials, which is important for understanding their safety profile and potential side effects on the nervous system .

作用機序

Target of Action

Similar compounds such as emrusolmin (also known as anle138b) have been shown to target proteins like tau and alpha-synuclein . These proteins play a crucial role in neurodegenerative diseases like Parkinson’s Disease and Multiple System Atrophy .

Mode of Action

Compounds with similar structures, like emrusolmin, have been shown to inhibit protein aggregation . They suppress oligomer formation in vitro and in vivo, inhibiting pathogenic protein accumulation and neurodegeneration .

Biochemical Pathways

Related compounds like emrusolmin have been shown to impact the aggregation of proteins like tau and alpha-synuclein . This suggests that 5-(3-Bromophenyl)-2-chlorothiazole might also influence similar biochemical pathways.

Pharmacokinetics

For instance, Emrusolmin has been shown to block the activity of conducting Aβ pores without changing the membrane-embedded Aβ-oligomer structure .

Result of Action

Compounds with similar structures, like emrusolmin, have been shown to reduce protein deposition in the brain, improve dopamine neuron function, and improve movement in animal models .

Action Environment

The suzuki–miyaura coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

特性

IUPAC Name |

5-(3-bromophenyl)-2-chloro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMFLPMJMFBLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2908423.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2908425.png)

![Benzyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2908428.png)

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)

![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2908434.png)